2,4-Dimethylbenzoylacetonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,4-Dimethylbenzoylacetonitrile consists of a benzene ring with two methyl groups at the 2 and 4 positions, a carbonyl group at the 1 position, and a nitrile group attached to the carbonyl carbon.Physical And Chemical Properties Analysis
2,4-Dimethylbenzoylacetonitrile is a white solid . It has a molecular weight of 173.21 g/mol. Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
2,4-Dimethylbenzoylacetonitrile is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It is a white solid and is often used in the field of organic chemistry .
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Controlled Release of Herbicides : A study has been conducted on the controlled release of herbicides using 2,4-Dimethylbenzoylacetonitrile . The study focused on reducing the volatilization and leaching risks of pesticides . The herbicides were intercalated into Zn–Al hydrotalcite nanosheets, which were fabricated by a modified co-precipitation method . The developed 2,4-Dimethylbenzoylacetonitrile nanosheets could evidently retard 2,4-D leaching through the soil .
- Synthesis of 2,4,5-Trisubstituted-2-Imidazolines : 2,4-Dimethylbenzoylacetonitrile has been used in the synthesis of 2,4,5-trisubstituted-2-imidazolines . These heterocycles have a wide range of applications in biomedical science, pharmaceuticals, surfactants, and catalysis . The derivatives are conventionally prepared through the reaction of aromatic aldehydes and ammonia, requiring harsh conditions and toxic solvents . The synthesis was attempted in sixteen different green solvents . Reaction kinetics and quantum mechanical studies revealed the elementary steps of the cyclisation .
properties
IUPAC Name |
3-(2,4-dimethylphenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-10(9(2)7-8)11(13)5-6-12/h3-4,7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOTYAKWHCILDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301627 | |
Record name | 2,4-DIMETHYLBENZOYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylbenzoylacetonitrile | |
CAS RN |
53882-91-0 | |
Record name | 53882-91-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-DIMETHYLBENZOYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,4-dimethylphenyl)-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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